molecular formula C10H7FO3S B13163890 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

Katalognummer: B13163890
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: VHZSIBNYHAYPPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a fluorine atom, a methylsulfanyl group, and a benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the fluorine atom and the methylsulfanyl group onto a benzofuran scaffold. This can be achieved through a series of reactions including halogenation, thiolation, and carboxylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Wirkmechanismus

The mechanism by which 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The benzofuran ring provides a rigid scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-3-(methylsulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    4-Fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    4-Fluoro-3-methoxyphenylboronic acid: Contains a methoxy group instead of a methylsulfanyl group.

Uniqueness

4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methylsulfanyl group on a benzofuran scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H7FO3S

Molekulargewicht

226.23 g/mol

IUPAC-Name

4-fluoro-3-methylsulfanyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7FO3S/c1-15-9-7-5(11)3-2-4-6(7)14-8(9)10(12)13/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

VHZSIBNYHAYPPL-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(OC2=C1C(=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.